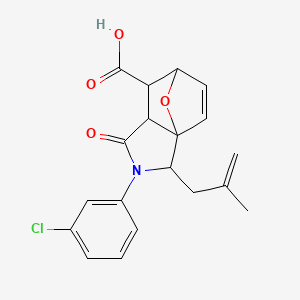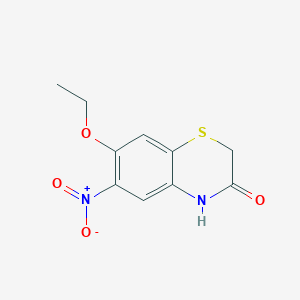![molecular formula C21H23N5O4S B14945001 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14945001.png)
2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an acetylphenyl group, and a dimethoxyphenyl ethyl acetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the acetylphenyl group, and the coupling with the dimethoxyphenyl ethyl acetamide. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.
Substitution: The tetrazole ring and acetylphenyl group can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine
The compound’s potential medicinal properties can be investigated, including its ability to interact with specific molecular targets. This can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and acetylphenyl group can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl ethyl acetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl acetamide moiety but lacks the tetrazole ring and acetylphenyl group.
Acetamide, N-(3,4-dimethoxyphenethyl)-: Similar structure but without the tetrazole ring and acetylphenyl group.
Uniqueness
The presence of the tetrazole ring and acetylphenyl group in 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H23N5O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-14(27)16-5-4-6-17(12-16)26-21(23-24-25-26)31-13-20(28)22-10-9-15-7-8-18(29-2)19(11-15)30-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,28) |
InChI Key |
ZPVYRRUJGLMBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)

![3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B14944940.png)
![N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide](/img/structure/B14944943.png)

![5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944952.png)
![4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B14944961.png)
![4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B14944967.png)
![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)

![1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B14945002.png)
![4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B14945009.png)
